
1-Benzylcycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylcycloheptan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of benzylcycloheptanone or benzylcycloheptanoic acid.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzylcycloheptan-1-amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic uses, although its stimulant properties and abuse potential limit its clinical applications.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in elevated levels of these neurotransmitters in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Amphetamine: Shares stimulant properties and mechanism of action but differs in chemical structure.
Methamphetamine: Similar stimulant effects but has a higher potential for abuse and neurotoxicity.
Methylphenidate: Used clinically for ADHD treatment, with a different chemical structure but similar effects on dopamine and norepinephrine levels.
Uniqueness: 1-Benzylcycloheptan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, it has a cycloheptane ring, which influences its interaction with biological targets and metabolic pathways.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-benzylcycloheptan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 |
InChI-Schlüssel |
HZLWBYRZYHSWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


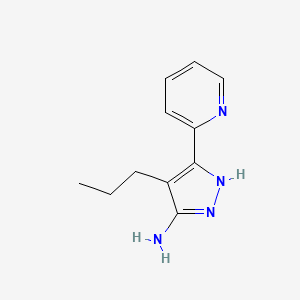

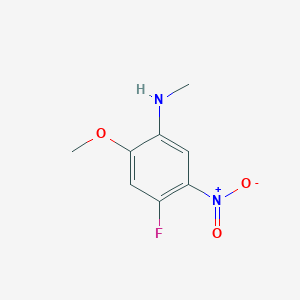
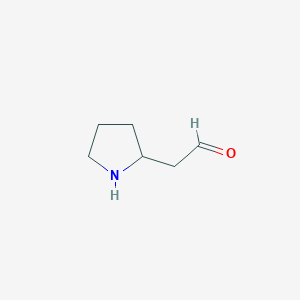
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
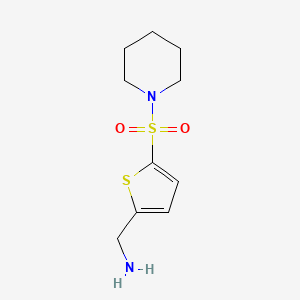

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
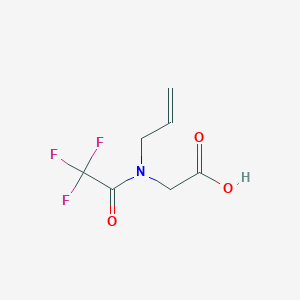
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
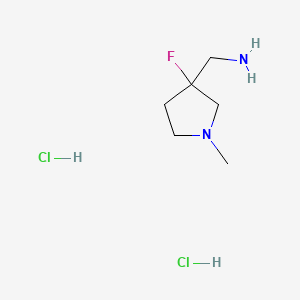
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)

